2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and an ethoxy-substituted aromatic ring connected through an acetohydrazide linkage.
Preparation Methods
The synthesis of 2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 4-ethoxybenzaldehyde as the primary starting materials.
Condensation Reaction: The 4-chloro-2-methylaniline undergoes a condensation reaction with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.
Hydrazide Formation: The Schiff base is then reacted with hydrazine hydrate under reflux conditions to form the desired acetohydrazide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, exhibiting inhibitory activity against various bacterial strains.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: The compound’s ability to interact with biological molecules makes it a useful tool for studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(4-chloro-2-methylphenyl)amino]acetohydrazide: This compound lacks the ethoxy group and has different chemical properties and applications.
4-chloro-2-methylphenylhydrazine: This compound is a precursor in the synthesis of various hydrazide derivatives and has distinct reactivity and applications.
The unique combination of the chloro and ethoxy groups in 2-[(4-chloro-2-methylphenyl)amino]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3O2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-24-16-7-4-14(5-8-16)11-21-22-18(23)12-20-17-9-6-15(19)10-13(17)2/h4-11,20H,3,12H2,1-2H3,(H,22,23)/b21-11+ |
InChI Key |
PBFBFLIMYMQSNX-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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